Cas no 857599-32-7 (5-Methoxy-4-methyl-2-nitrobenzoic acid)

5-Methoxy-4-methyl-2-nitrobenzoic acid is a nitro-substituted benzoic acid derivative characterized by its methoxy and methyl functional groups at the 5th and 4th positions, respectively. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its nitro and carboxyl groups offer reactive sites for further functionalization, enabling diverse chemical transformations. The methoxy and methyl substituents influence its electronic and steric properties, making it valuable for designing complex molecular structures. It is typically handled under controlled conditions due to its potential reactivity. The compound is available in high purity, ensuring consistency in research and industrial applications.
5-Methoxy-4-methyl-2-nitrobenzoic acid structure
857599-32-7 structure
Product name:5-Methoxy-4-methyl-2-nitrobenzoic acid
CAS No:857599-32-7
MF:C9H9NO5
MW:211.171462774277
MDL:MFCD28291987
CID:4657492
PubChem ID:68356670

5-Methoxy-4-methyl-2-nitrobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-methoxy-4-methyl-2-nitrobenzoic acid
    • CL9408
    • A929592
    • 5-Methoxy-4-methyl-2-nitrobenzoic acid (ACI)
    • m-Anisic acid, 4-methyl-6-nitro- (5CI)
    • DB-139965
    • 5-methoxy-4-methyl-2-nitrobenzoicacid
    • 857599-32-7
    • AS-46336
    • CS-0153286
    • MFCD28291987
    • AKOS027339591
    • SCHEMBL12695915
    • 5-Methoxy-4-methyl-2-nitrobenzoic acid
    • MDL: MFCD28291987
    • Inchi: 1S/C9H9NO5/c1-5-3-7(10(13)14)6(9(11)12)4-8(5)15-2/h3-4H,1-2H3,(H,11,12)
    • InChI Key: FDHLDEIOCGPPFW-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C(=O)O)C(=CC=1C)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 211.04807239g/mol
  • Monoisotopic Mass: 211.04807239g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 92.4

5-Methoxy-4-methyl-2-nitrobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC0574-5G
5-methoxy-4-methyl-2-nitrobenzoic acid
857599-32-7 97%
5g
¥ 2,112.00 2023-04-13
Ambeed
A240726-250mg
5-Methoxy-4-methyl-2-nitrobenzoic acid
857599-32-7 97%
250mg
$44.0 2024-08-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M897679-1g
5-Methoxy-4-methyl-2-nitrobenzoic acid
857599-32-7 97%
1g
¥837.00 2022-09-01
TRC
M220325-500mg
5-Methoxy-4-Methyl-2-Nitrobenzoic Acid
857599-32-7
500mg
$ 185.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JK555-1g
5-Methoxy-4-methyl-2-nitrobenzoic acid
857599-32-7 97%
1g
744.0CNY 2021-07-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X17435-5g
5-Methoxy-4-methyl-2-nitrobenzoic acid
857599-32-7 97%
5g
¥2401.0 2024-07-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M897679-100mg
5-Methoxy-4-methyl-2-nitrobenzoic acid
857599-32-7 97%
100mg
¥167.40 2022-09-01
eNovation Chemicals LLC
Y1097664-1G
5-methoxy-4-methyl-2-nitrobenzoic acid
857599-32-7 97%
1g
$150 2024-07-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JK555-250mg
5-Methoxy-4-methyl-2-nitrobenzoic acid
857599-32-7 97%
250mg
371CNY 2021-05-07
abcr
AB453029-1g
5-Methoxy-4-methyl-2-nitrobenzoic acid; .
857599-32-7
1g
€227.00 2024-04-16

Additional information on 5-Methoxy-4-methyl-2-nitrobenzoic acid

Introduction to 5-Methoxy-4-methyl-2-nitrobenzoic acid (CAS No. 857599-32-7) and Its Emerging Applications in Chemical Biology

5-Methoxy-4-methyl-2-nitrobenzoic acid, identified by the chemical identifier CAS No. 857599-32-7, is a nitro-substituted benzoic acid derivative that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to a class of aromatic nitro compounds that exhibit a wide range of pharmacological and biochemical interests, making it a valuable scaffold for drug discovery and mechanistic studies.

The structural motif of 5-Methoxy-4-methyl-2-nitrobenzoic acid consists of a benzoic acid core substituted with a methoxy group at the 5-position and a nitro group at the 2-position. This specific arrangement of functional groups imparts distinct electronic and steric properties to the molecule, which can influence its interactions with biological targets. The presence of the nitro group, in particular, is known to enhance the molecule's reactivity and binding affinity, while the methoxy group provides additional tunability for fine-tuning biological activity.

In recent years, there has been growing interest in nitroaromatic compounds as potential therapeutic agents due to their ability to modulate various biological pathways. Studies have demonstrated that nitroaromatics can serve as probes for understanding enzyme mechanisms, particularly those involving redox processes. The electron-withdrawing nature of the nitro group makes it an excellent tool for studying electron transfer reactions in proteins, while its reduction to an amine derivative can provide insights into the biochemistry of enzymes such as cytochrome P450 oxidases.

One of the most compelling aspects of 5-Methoxy-4-methyl-2-nitrobenzoic acid is its potential application in the development of novel pharmaceuticals. Researchers have explored its derivatives as inhibitors or activators of various enzymes and receptors. For instance, modifications at the 3-position or 4-position could lead to compounds with enhanced binding affinity or selectivity for specific biological targets. The nitro group can also be reduced to an amine, which may open up avenues for further derivatization and lead optimization.

The compound's utility extends beyond drug discovery into materials science and catalysis. The nitro group's ability to participate in metal coordination makes it a promising candidate for designing metal-organic frameworks (MOFs) or catalysts that could be used in organic synthesis. Additionally, its aromatic nature allows for interactions with π-systems in polymers, potentially leading to novel materials with tailored electronic properties.

Recent advancements in computational chemistry have further enhanced the understanding of 5-Methoxy-4-methyl-2-nitrobenzoic acid's behavior. Molecular modeling studies have revealed insights into its binding modes with biological targets, providing a rational basis for designing more effective derivatives. These computational approaches, combined with experimental validation, have accelerated the discovery process and reduced the time-to-market for new bioactive compounds.

The synthesis of 5-Methoxy-4-methyl-2-nitrobenzoic acid itself presents an interesting challenge due to the need for precise functionalization at multiple positions on the benzene ring. Advances in synthetic methodologies have made it more feasible to produce this compound in high yields and purity, enabling researchers to explore its full potential without being hindered by synthetic limitations.

In conclusion, 5-Methoxy-4-methyl-2-nitrobenzoic acid (CAS No. 857599-32-7) represents a versatile and promising compound with applications spanning chemical biology, pharmaceutical development, and materials science. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to uncover new biological mechanisms or develop innovative materials. As our understanding of its properties continues to grow, so too will its importance in advancing scientific knowledge and technological innovation.

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Amadis Chemical Company Limited
(CAS:857599-32-7)5-Methoxy-4-methyl-2-nitrobenzoic acid
A929592
Purity:99%/99%
Quantity:5g/10g
Price ($):304.0/553.0